molecular formula K3O9P3 B12759804 Potassium trimetaphosphate CAS No. 16043-48-4

Potassium trimetaphosphate

Cat. No.: B12759804
CAS No.: 16043-48-4
M. Wt: 354.21 g/mol
InChI Key: SUZJDLRVEPUNJG-UHFFFAOYSA-K
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Description

Potassium trimetaphosphate (K₂O₉P₃) is a cyclic polyphosphate salt of significant interest in prebiotic chemistry and biochemical research . Its core research value lies in its ability to act as an effective phosphorylating agent under plausible early Earth conditions, facilitating the formation of key biomolecules . Studies demonstrate its role in the condensation of amino acids into peptides and the phosphorylation of nucleosides to form nucleotides, which are critical steps in understanding the chemical origins of life . The mechanism involves the formation of a high-energy intermediate, such as a cyclic acylphosphoramidate (CAPA) in peptide synthesis, which is subsequently attacked by a nucleophile to form a new bond . Beyond origins-of-life research, polyphosphates like trimetaphosphate are also investigated for their ability to modify biopolymers; for instance, starch can be cross-linked with sodium trimetaphosphate to produce starch phosphate diesters, which are strongly anionic polymers used to alter material properties . This compound is provided as a high-purity, research-grade material. It is soluble in water and should be stored in a cool, dry place. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

16043-48-4

Molecular Formula

K3O9P3

Molecular Weight

354.21 g/mol

IUPAC Name

tripotassium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide

InChI

InChI=1S/3K.H3O9P3/c;;;1-10(2)7-11(3,4)9-12(5,6)8-10/h;;;(H,1,2)(H,3,4)(H,5,6)/q3*+1;/p-3

InChI Key

SUZJDLRVEPUNJG-UHFFFAOYSA-K

Canonical SMILES

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[K+].[K+].[K+]

Origin of Product

United States

Synthetic Methodologies for Potassium Trimetaphosphate

High-Temperature Solid-Phase Reaction Pathways

High-temperature solid-phase reaction is a conventional and widely documented method for the synthesis of alkali metal trimetaphosphates. This approach is conceptually straightforward and relies on the thermal dehydration and subsequent cyclization of an appropriate phosphate (B84403) precursor.

The most common precursor for this synthesis is potassium dihydrogen phosphate (KH₂PO₄). The process involves heating this salt to a high temperature, typically in the range of 550–600°C. During heating, molecules of water are eliminated, and the phosphate tetrahedra polymerize. The trimetaphosphate ring is the thermodynamically favored cyclic product under these conditions for sodium, and the principle applies to potassium as well.

While effective, this method requires significant energy input due to the high temperatures. A critical challenge is controlling the polymerization process to maximize the yield of the desired trimer. Factors such as temperature, reaction time, and atmospheric conditions can influence the product distribution, potentially leading to the formation of higher-order cyclic phosphates or linear polyphosphates, which can affect the purity of the final product. For instance, the industrial production of the analogous sodium trimetaphosphate (Na₃P₃O₉) involves heating sodium dihydrogen phosphate to 550°C. Another high-temperature method involves the reaction of orthophosphoric acid with sodium chloride at 600°C to yield high-purity sodium trimetaphosphate.

Parameter Value
PrecursorPotassium Dihydrogen Phosphate (KH₂PO₄)
Temperature550 - 600°C
Reaction TypeThermal Dehydration / Condensation
Main ProductPotassium Trimetaphosphate (K₃P₃O₉)
Key ChallengeControlling polymerization to avoid impurities

Mechanochemical Synthesis Approaches for Reduced Phosphorus Compounds

Mechanochemical synthesis is a solvent-free technique that uses mechanical energy, such as from ball milling, to induce chemical reactions. This approach is recognized as a green chemistry method due to its reduction or elimination of solvent use and often lower energy requirements compared to high-temperature thermal methods.

While mechanochemical routes are employed for synthesizing various complex phosphates, such as KMgPO₄ and calcium phosphates, specific research detailing the direct synthesis of this compound from simpler precursors via this method is not widely documented in the available literature. Research in this area has often focused on the reactions of trimetaphosphates rather than their synthesis. For example, studies have demonstrated the mechanochemical reduction of sodium trimetaphosphate using potassium hydride to produce phosphite (B83602). This indicates the reactivity of the trimetaphosphate ring under mechanochemical conditions but does not describe its formation.

The general principle of mechanochemical synthesis involves milling precursor powders in a high-energy ball mill. The repeated collisions of the milling balls with the powder mixture provide the activation energy for the chemical reaction to occur in the solid state. For example, KMgPO₄ has been successfully prepared by milling KH₂PO₄ and Mg(OH)₂. This demonstrates the feasibility of forming P-O-P bonds and complex phosphate structures using this solvent-free method. Although a direct protocol for this compound is not detailed, the principles suggest that a mechanochemical reaction of potassium dihydrogen phosphate could potentially yield the target compound under optimized conditions, likely offering a lower-energy alternative to traditional thermal methods.

Parameter Value/Description
TechniqueHigh-Energy Ball Milling
PrincipleMechanical energy induces solid-state reactions
AdvantagesSolvent-free, potentially lower energy consumption
Application to K₃P₃O₉Not widely documented for direct synthesis; used in reactions of the compound.
Related SynthesesKMgPO₄, various calcium phosphates

Flow Chemistry Applications in Cyclic Phosphate Monomer Production

Flow chemistry represents a modern and highly efficient approach to chemical synthesis, offering significant advantages in safety, control, and scalability. This technology has been successfully applied to the end-to-end production of cyclic phosphate monomers, which are crucial building blocks for polyphosphoesters used in biomedical applications. mit.edu

The synthesis is typically conducted in a modular flow platform. A key process involves two main stages:

Cyclization: A suitable diol and a phosphorus source like phosphorus trichloride (PCl₃) are reacted under continuous flow conditions to produce a cyclic chlorophosphite intermediate. rsc.org This method allows for better control over the release of hazardous byproducts like HCl gas compared to batch processes. rsc.org

Oxidation: The cyclic chlorophosphite is then quantitatively converted to its corresponding cyclic chlorophosphate derivative. This oxidation step, which can take days in a batch reactor, is intensified in a flow system and can be completed in seconds due to the high mixing efficiency. researchgate.net

The resulting cyclic chlorophosphate can then be functionalized to yield the desired cyclic phosphate monomer. google.com This semi-continuous platform mitigates the safety and instability issues associated with traditional batch production of these monomers. mit.edu The ability to perform real-time monitoring, for instance with in-line ³¹P NMR, allows for precise process optimization. rsc.org After optimization at a microfluidic scale, the process can be scaled up to a mesofluidic platform capable of producing kilograms of product per day. mit.edursc.org

Parameter Flow Chemistry Approach Traditional Batch Method
Safety Enhanced; controlled release of byproducts (e.g., HCl)Significant hazards with gas release at scale
Reaction Time Drastically reduced (e.g., oxidation in seconds)Can be very long (hours to days)
Control High; real-time monitoring possibleLess precise control over reaction parameters
Scalability Readily scalable from micro- to meso-fluidic systemsScale-up can be complex and introduce new risks
Efficiency High throughput and quantitative conversionsOften lower yields and efficiency

Novel Approaches for Water-Soluble Potassium Polymetaphosphate with Trimetaphosphate Structures

Potassium polymetaphosphate is typically insoluble in water, which limits its applications. A novel synthetic method has been developed to produce a water-soluble form of potassium polymetaphosphate by encouraging the formation of cyclic trimetaphosphate and tetraphosphate structures within the polymer matrix. researchgate.net

This method involves the addition of divalent cations, introduced via a metal oxide, to the potassium dihydrogen phosphate precursor. researchgate.net The presence of these cations disrupts the stable linear chain arrangement of the polymetaphosphate, promoting the formation of smaller, water-soluble ring structures. researchgate.net

The patented preparation method includes the following steps:

Mixing: Potassium dihydrogen phosphate is mixed with a divalent cationic metal oxide. A preferred mass ratio for certain food processing applications is 86:14. researchgate.net

Polymerization: The mixture is heated to a temperature of 600-700°C and held for 1-3 hours to ensure complete polymerization into a melted vitreous phosphate. researchgate.net

Cooling: The molten material is then cooled slowly to room temperature, allowing the final structure to solidify. researchgate.net

The resulting product is a potassium polymetaphosphate with a high degree of water solubility, reportedly dissolving at a rate of 8-10 g per 100 mL of water. researchgate.net This enhanced solubility is attributed directly to the presence of the cyclic trimetaphosphate structures within the material. researchgate.net

Parameter Description
ObjectiveIncrease water solubility of potassium polymetaphosphate
PrecursorsPotassium dihydrogen phosphate, Divalent cationic metal oxide
Key InnovationAddition of divalent cations to promote cyclic structures
Reaction Temp.600 - 700°C
Resulting ProductWater-soluble polymetaphosphate with trimetaphosphate rings

Comparative Analysis of Synthetic Routes for Cyclic Phosphates

The choice of a synthetic route for this compound and other cyclic phosphates depends on factors such as the desired scale, purity requirements, safety considerations, and available equipment. Each of the discussed methodologies offers a distinct set of advantages and disadvantages.

High-Temperature Solid-Phase Reaction: This is the most traditional method. Its primary advantage is its simplicity, relying on common laboratory equipment like high-temperature furnaces. However, it is energy-intensive and can lead to a mixture of products, including linear and other cyclic polyphosphates, which may necessitate further purification. Controlling the reaction to achieve a high yield of a specific cyclic species like the trimer can be challenging.

Mechanochemical Synthesis: This approach stands out for its green chemistry credentials, as it is typically solvent-free and operates at or near room temperature, thus requiring less energy than thermal methods. However, its application for the direct synthesis of this compound is not well-established. While it is effective for producing other complex phosphates, its utility for this specific compound remains an area for further research. The primary drawback is the current lack of specific protocols and the potential for amorphous, rather than crystalline, products.

Flow Chemistry: This modern technique offers superior control over reaction parameters, leading to higher safety, faster reaction times, and greater product consistency. mit.edu It is exceptionally well-suited for scaling up production safely and efficiently. rsc.org The main disadvantages are the higher initial investment in specialized equipment and the need for expertise in designing and operating continuous flow systems.

Novel Water-Soluble Polymetaphosphate Approach: This is a specialized thermal method designed not to produce pure this compound, but to incorporate its structure into a larger polymer to achieve a specific functional goal (water solubility). researchgate.net It is an innovative example of materials engineering but is not a route for producing the pure, isolated compound.

Methodology Key Advantages Key Disadvantages Ideal Application
High-Temperature Solid-Phase Simple process, uses standard equipmentHigh energy use, potential for impure productsLab-scale synthesis where high purity is not critical
Mechanochemical Synthesis Green (solvent-free), low energyLack of specific protocols for K₃P₃O₉, potential for amorphous productsSynthesis of complex or novel phosphate materials
Flow Chemistry High safety, speed, control, and scalabilityHigh initial equipment cost, requires specialized expertiseIndustrial-scale, high-purity production of cyclic monomers
Water-Soluble Polymetaphosphate Achieves specific material property (solubility)Produces a mixed polymer, not pure K₃P₃O₉Creating functional materials for specific applications

Structural Elucidation and Advanced Characterization of Potassium Trimetaphosphate

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy is a cornerstone in the structural analysis of potassium trimetaphosphate, offering detailed insights into its molecular framework.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin-½ nucleus of the ³¹P isotope. wikipedia.orgoxinst.commdpi.com In ³¹P NMR, the chemical shift is sensitive to the local electronic environment of the phosphorus nucleus, providing valuable information about the structure of phosphate (B84403) compounds. wikipedia.orgmdpi.com For cyclic phosphates like trimetaphosphate, all phosphorus atoms are chemically equivalent, resulting in a single, sharp resonance in the proton-decoupled ³¹P NMR spectrum. huji.ac.il

The chemical shift for the trimetaphosphate anion (P₃O₉³⁻) is typically observed in a specific region of the spectrum. For instance, the ³¹P NMR chemical shift for a nucleoside 5'-O-trimetaphosphate has been reported to be in the range of -23.0 to -24.6 ppm, referenced to 85% H₃PO₄. trilinkbiotech.com The exact chemical shift can be influenced by factors such as solvent, pH, and the nature of the counter-ion. nih.gov The relatively simple spectrum, often a single peak, confirms the high symmetry of the trimetaphosphate ring. oxinst.comhuji.ac.il

Compound TypeObserved ³¹P Chemical Shift (δ, ppm)ReferenceNotes
Nucleoside 5'-O-trimetaphosphate-23.0 to -24.6 trilinkbiotech.comAll three phosphorus atoms are equivalent, giving a single signal.
General P(V) Derivatives+70 to -30 trilinkbiotech.comRepresents the typical broad range for pentavalent phosphorus compounds.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. thermofisher.com These techniques are complementary and provide a detailed fingerprint of the functional groups present in a compound. For this compound, the spectra are dominated by vibrations of the P₃O₉³⁻ ring.

Key vibrational modes observed in the spectra of metaphosphates include:

Symmetric and asymmetric stretching vibrations of the P–O bonds within the PO₂ groups (non-bridging oxygens). researchgate.net

Symmetric and asymmetric stretching vibrations of the P–O–P bridges that form the cyclic backbone. researchgate.net

Bending and deformation modes of the O–P–O and P–O–P linkages. nih.gov

In Raman spectra of phosphate compounds, the symmetric stretching mode (ν₁) of the PO₄³⁻ group is typically observed around 965 cm⁻¹. nih.gov The antisymmetric stretching modes (ν₃) appear at higher wavenumbers, such as 1057 and 1089 cm⁻¹, while bending modes (ν₂ and ν₄) are found at lower frequencies. nih.gov FTIR is particularly sensitive to asymmetric vibrations, while Raman spectroscopy excels at detecting symmetric vibrations. thermofisher.com

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy TechniqueAssignment
νₛ(PO₂)~1100 - 1150Raman/FTIRSymmetric stretch of terminal PO₂ groups
νₐₛ(PO₂)~1250 - 1300FTIRAsymmetric stretch of terminal PO₂ groups
νₛ(P-O-P)~680 - 750RamanSymmetric stretch of P-O-P bridge
νₐₛ(P-O-P)~900 - 1050FTIRAsymmetric stretch of P-O-P bridge
Ring DeformationBelow 600Raman/FTIRBending and deformation modes of the P₃O₉ ring

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. Both single-crystal and powder XRD techniques are used to analyze the crystal structure of this compound and related compounds. These studies provide precise information on lattice parameters, space group, and atomic coordinates.

CompoundCrystal SystemSpace GroupLattice Parameters
Na₂KP₃O₉TriclinicP-1a=6.886 Å, b=9.494 Å, c=6.797 Å α=110.07°, β=104.69°, γ=86.68° iucr.org
HgKP₃O₉OrthorhombicP2₁2₁2₁a=11.164 Å, b=12.46 Å, c=5.622 Å iucr.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the characterization of inorganic polyphosphates in solution. nih.govresearchgate.net It allows for the detection of different polyphosphate species with high selectivity and sensitivity, often without the need for prior separation. nih.govcolby.edu ESI-MS is typically operated in negative ion mode for the analysis of phosphate anions. colby.edu

For trimetaphosphate, ESI-MS analysis reveals ions corresponding to the intact P₃O₉³⁻ anion and its protonated forms. The specific ions observed depend on the pH of the solution. Common ions detected for trimetaphosphate include:

[P₃O₉]³⁻

[HP₃O₉]²⁻

[H₂P₃O₉]⁻

The high selectivity of ESI-MS allows for the clear differentiation of trimetaphosphate from other linear and cyclic polyphosphates based on their distinct mass-to-charge (m/z) ratios. colby.edu The technique's detection limits are typically in the low ng/mL range. nih.gov It is important to optimize instrumental parameters, such as the nozzle potential, to avoid in-source fragmentation of the analyte, which could lead to misinterpretation of the spectra. colby.edu

IonFormulaTheoretical m/zNotes
Trimetaphosphate (3-)[P₃O₉]³⁻78.96Observed in solutions with higher pH.
Trimetaphosphate (2-)[HP₃O₉]²⁻118.96Observed in neutral to slightly acidic solutions.
Trimetaphosphate (1-)[H₂P₃O₉]⁻237.93Observed in more acidic solutions.

Microscopic and Morphological Analysis (e.g., SEM, XPS)

Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are surface-sensitive techniques that provide information on the morphology and elemental composition of a material, respectively.

Scanning Electron Microscopy (SEM) would be used to visualize the crystal habit, size distribution, and surface topography of this compound powders. The resulting micrographs can reveal whether the crystals are well-formed, aggregated, or have specific morphological features indicative of the crystallization process.

X-ray Photoelectron Spectroscopy (XPS) is employed to determine the elemental composition and the chemical (oxidation) states of the constituent elements on the sample's surface. For K₃P₃O₉, XPS analysis would yield binding energies for the K 2p, P 2p, and O 1s core levels. The binding energy of the P 2p peak would be characteristic of phosphorus in the +5 oxidation state, and the O 1s spectrum could potentially distinguish between bridging (P-O-P) and non-bridging (P=O) oxygen atoms.

Thermal Analysis Techniques for Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to study the behavior of materials as a function of temperature. mdpi.comnih.gov These methods can identify phase transitions, decomposition temperatures, and assess thermal stability. ku.edu

For this compound, which is typically anhydrous, TGA would show it to be stable with no significant mass loss until its decomposition temperature is reached. The decomposition of metaphosphates at high temperatures can lead to the formation of other phosphate species. researchgate.net DTA or DSC scans would reveal endothermic or exothermic peaks corresponding to phase transitions (e.g., crystal form changes) or melting. For example, sodium trimetaphosphate is produced by heating sodium dihydrogen phosphate, indicating the high thermal stability of the trimetaphosphate ring once formed. wikipedia.org The melting point of related complex phosphates can be very high, often exceeding 800-1100 °C. researchgate.net

TechniqueInformation ObtainedExpected Observations for K₃P₃O₉
Thermogravimetric Analysis (TGA)Measures mass change versus temperature. mdpi.comHigh thermal stability with a sharp mass loss at the decomposition temperature.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)Measures temperature difference or heat flow between sample and reference. nih.govEndothermic peaks corresponding to any crystalline phase transitions and melting.

Chemical Reactivity and Reaction Mechanisms of Potassium Trimetaphosphate

Hydrolytic Degradation Kinetics and Mechanisms of Trimetaphosphates

The stability of the trimetaphosphate anion in aqueous solutions is finite, as it undergoes hydrolytic degradation. The primary mechanism of this degradation is the cleavage of a phosphorus-oxygen-phosphorus (P-O-P) bond within the ring structure. This ring-opening hydrolysis results in the formation of the linear triphosphate anion. wikipedia.org

The reaction can be represented as: P₃O₉³⁻ + H₂O → P₃O₁₀⁵⁻ + 2H⁺

The kinetics of this hydrolysis have been studied, and like the degradation of other polyphosphates, the rate is influenced by factors such as pH and temperature. rsc.orgscispace.com Studies on the hydrolysis of sodium trimetaphosphate in alkaline solutions have been particularly relevant for its application in detergents. acs.org In contrast to linear polyphosphates, which can degrade into shorter chains and trimetaphosphate rings, the cyclic nature of trimetaphosphate generally provides greater stability against rapid hydrolysis. rsc.orgresearchgate.net The process follows first-order kinetics, with the rate being pH-dependent. rsc.orgscispace.com

The table below summarizes key kinetic parameters for the degradation of long-chain polyphosphates, which includes the formation of trimetaphosphate as one of the degradation pathways.

Degradation ProcesspHTemperature (°C)Specific Rate Constant (k, min⁻¹)Activation Energy (kcal/mol)Calculated Half-life at 25°C (years)
Formation of Trimetaphosphate7600.81 x 10⁻⁵23.5 ± 1.5~12
Hydrolysis to Shorter Chains7602.23 x 10⁻⁵20.5 ± 1.0~3.5
Data derived from studies on long-chain polyphosphates. rsc.orgscispace.com

Phosphoryl Transfer Reactions Involving Trimetaphosphate

Phosphoryl transfer reactions are central to the chemical utility of trimetaphosphate. science.gov The strained, high-energy P-O-P bonds in the trimetaphosphate ring make it an effective phosphorylating agent for a variety of nucleophiles, including amino acids and nucleosides.

Trimetaphosphate is widely recognized for its ability to activate amino acids and facilitate the formation of peptide bonds under prebiotic conditions. researchgate.netnih.gov This process is crucial as the condensation of amino acids in an aqueous environment is thermodynamically unfavorable. mdpi.com Trimetaphosphate provides the necessary energy and a reaction pathway for this condensation to occur. nih.gov

The generally accepted mechanism, particularly in alkaline solutions, involves a two-step process: nih.gov

Activation of the Amino Acid : The deprotonated amino group of an amino acid performs a nucleophilic attack on a phosphorus atom of the trimetaphosphate ring. This leads to the cleavage of a P-O bond and the formation of an N-phosphorylated amino acid intermediate (an open-chain N-triphosphoramidate). mdpi.comnih.gov This intermediate then undergoes intramolecular cyclization, where the carboxylate group attacks a phosphorus atom, displacing pyrophosphate and forming a highly reactive five-membered cyclic mixed anhydride (B1165640), often referred to as a cyclic acylphosphoramidate (CAPA). nih.govjst.go.jp

Peptide Bond Formation : A second amino acid molecule then acts as a nucleophile, attacking the activated carbonyl carbon of the cyclic intermediate. mdpi.com This leads to the formation of a dipeptide-N-phosphate, which is subsequently hydrolyzed to yield the dipeptide. nih.gov

This trimetaphosphate-mediated peptide synthesis has been demonstrated to be effective over a wide range of temperatures and pH levels. nih.gov The reaction of glycine (B1666218) and alanine (B10760859) with cyclo-triphosphate has been shown to produce the corresponding dipeptides, with the five-membered cyclic anhydride confirmed as a key intermediate. jst.go.jp

Trimetaphosphate also serves as a phosphorylating agent for nucleosides, a critical step in the prebiotic synthesis of nucleotides, the building blocks of RNA and DNA. nih.govresearchgate.net While early attempts to use trimetaphosphate for these reactions resulted in low yields, more recent methods have achieved practical syntheses of nucleoside triphosphates (NTPs). nih.govscilit.com

A successful approach involves activating the trimetaphosphate itself. For instance, reacting the tetrabutylammonium (B224687) salt of trimetaphosphate with mesitylenesulfonyl chloride in the presence of a base like DABCO creates a highly reactive intermediate. nih.govscilit.com The subsequent addition of a protected nucleoside allows for efficient phosphorylation to yield the corresponding NTP after deprotection. scilit.comnih.gov These triphosphorylation reactions proceed through a nucleoside-substituted trimetaphosphate intermediate, which upon aqueous hydrolysis, yields the final NTP product. nih.gov

Catalytic Effects in Chemical Transformations Involving Trimetaphosphate

Trimetaphosphate functions as a potent activating agent, or catalyst, in various chemical transformations, most notably in the condensation of biomolecules. mdpi.comnih.gov Its primary catalytic role is to overcome the thermodynamic barrier associated with dehydration reactions in aqueous media, such as the formation of peptides from amino acids. mdpi.comwikipedia.org

Mechanisms of Phosphorus-Oxygen Bond Formation and Cleavage

The reactivity of potassium trimetaphosphate is dominated by the formation and cleavage of phosphorus-oxygen (P-O) bonds. ucsd.edu

P-O Bond Cleavage:

Hydrolysis: The most fundamental P-O bond cleavage occurs during the hydrolytic opening of the trimetaphosphate ring to form linear triphosphate. This involves the nucleophilic attack of a water molecule on a phosphorus atom. wikipedia.org

Nucleophilic Attack: In phosphorylation reactions, P-O bond cleavage is initiated by a nucleophile, such as the amino group of an amino acid or the hydroxyl group of a nucleoside. mdpi.comnih.gov The nucleophile attacks one of the electrophilic phosphorus atoms in the P₃O₉³⁻ ring, leading to the breaking of an adjacent P-O-P linkage and the covalent attachment of the nucleophile to a phosphate (B84403) moiety. nih.gov

P-O Bond Formation:

Intramolecular Cyclization: A key example of P-O bond formation occurs during the trimetaphosphate-mediated synthesis of peptides. After the initial P-N bond is formed between the amino acid and the opened phosphate chain, the carboxyl group of the same amino acid attacks a phosphorus atom in an intramolecular fashion. This nucleophilic attack forms a new P-O bond, creating the five-membered cyclic active intermediate and eliminating pyrophosphate. nih.govnih.govresearchgate.net

These mechanisms of P-O bond dynamics are central to the role of trimetaphosphate as a phosphorylating and condensing agent in prebiotic and synthetic chemistry.

Redox Chemistry and Reduction to Phosphite (B83602)

Beyond its role in phosphoryl transfer, trimetaphosphate can undergo redox reactions. Specifically, it can be reduced from its P(V) oxidation state to a lower oxidation state. Research has demonstrated that condensed phosphates, including sodium trimetaphosphate, can be reduced to phosphite (HPO₃²⁻, containing P(III)) under solvent-free mechanochemical conditions. nih.govnih.govacs.org

This reduction is achieved using a strong reducing agent, such as potassium hydride (KH). chemrxiv.orgresearchgate.net The reaction involves hydride phosphorylation, where a hydride ion attacks a phosphorus atom. The proposed mechanism for trimetaphosphate involves an initial ring-opening, followed by a stepwise cleavage and reduction of the resulting phosphate chain to yield phosphite. researchgate.net

However, the reaction can also lead to over-reduction, forming hypophosphite (H₂PO₂⁻, containing P(I)) as a competing product. nih.govacs.org The reaction with trimetaphosphate has been noted to produce a higher degree of these over-reduced products compared to the reduction of linear polyphosphates. nih.govacs.org

The table below shows the optimized yields of phosphite from the mechanochemical reduction of various condensed phosphates with potassium hydride.

Condensed PhosphateFormulaOptimized Phosphite Yield (% based on total P)
Sodium TrimetaphosphateNa₃P₃O₉44%
Sodium TriphosphateNa₅P₃O₁₀58%
Sodium PyrophosphateNa₄P₂O₇44%
Sodium FluorophosphateNa₂PO₃F84%
Sodium Polyphosphate(NaPO₃)n55%
Data from mechanochemical reduction using potassium hydride. nih.govnih.govacs.org

Theoretical and Computational Chemistry of Potassium Trimetaphosphate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules by solving the Schrödinger equation with various approximations. lsu.edu Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3) are commonly used to determine the electronic structure of phosphate (B84403) compounds. nih.gov

For the trimetaphosphate anion ([P₃O₉]³⁻), these calculations reveal critical information about its stability, bonding, and reactivity. Key outputs include:

Molecular Orbital (MO) Analysis : The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are determined. nih.gov The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and its resistance to electronic excitation.

Electron Population and Charge Distribution : Methods like Natural Bond Orbital (NBO) analysis quantify the distribution of electronic charge across the atoms. nih.gov In the [P₃O₉]³⁻ anion, this analysis shows the partial positive charges on the phosphorus atoms and negative charges on the oxygen atoms, identifying the phosphorus atoms as electrophilic centers susceptible to nucleophilic attack.

Bonding Characteristics : Calculations can elucidate the nature of the P-O bonds within the cyclic structure, providing insights into bond strength, length, and orbital interactions. nih.gov

In the solid state, DFT calculations can predict properties such as the Density of States (DOS) and electronic band structure, which characterize the material as an insulator and describe the nature of chemical bonds between the potassium cations and the trimetaphosphate anions.

Table 1: Representative Parameters for Quantum Chemical Calculations of the Trimetaphosphate Anion
ParameterExample Value/MethodPurpose
Computational Method DFT (B3LYP, M06-2X)To approximate the solution to the Schrödinger equation for electron correlation.
Basis Set 6-311++G(d,p), Def2TZVPA set of mathematical functions used to represent the atomic orbitals in the molecule. nih.govnaturalspublishing.com
Solvation Model PCM, SMDTo simulate the effect of a solvent (e.g., water) on the electronic structure.
Property Calculated HOMO/LUMO EnergiesTo assess electronic stability and reactivity. nih.gov
Property Calculated NBO ChargesTo determine the partial charge on each atom. nih.gov

Molecular Dynamics Simulations of Trimetaphosphate Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. frontiersin.org For potassium trimetaphosphate, MD simulations are typically performed to understand its behavior in an aqueous solution, providing a dynamic picture of solute-solvent and ion-ion interactions. acs.orgnih.gov

A typical MD simulation of K₃P₃O₉ involves:

Placing trimetaphosphate anions and potassium cations in a simulation box filled with a large number of explicit water molecules.

Defining the interactions between all atoms using a set of parameters known as a force field.

Solving Newton's equations of motion iteratively to track the trajectory of each atom over a set period, often on the nanosecond to microsecond scale.

From these simulations, several key structural and dynamic properties can be extracted:

Hydration Structure : The simulations reveal how water molecules arrange around the trimetaphosphate anion and potassium cations, forming distinct hydration shells. The number of water molecules in the first hydration shell (coordination number) and their average distance can be calculated. acs.orgnih.gov

Ion Pairing : The tendency of K⁺ ions to associate with the negatively charged [P₃O₉]³⁻ anion in solution can be quantified, providing insights into the formation of contact or solvent-separated ion pairs.

Dynamics of Hydration : The stability of the hydration shells can be assessed by calculating the mean residence time of water molecules, which indicates how long a water molecule stays in the immediate vicinity of an ion before being replaced by another.

While direct MD studies on K₃P₃O₉ are not abundant, simulations of other polyphosphate systems show that K⁺ forms the least stable complexes compared to other cations like Mg²⁺, with a larger coordination distance between the cation and the phosphate oxygen atoms (approximately 2.64–2.70 Å for K⁺). nih.gov

Table 2: Key Parameters and Outputs of a Hypothetical MD Simulation of K₃P₃O₉ in Water
Parameter / OutputDescriptionTypical Value / Observation
Force Field CHARMM, AMBER, ReaxFFA set of equations and parameters defining the potential energy of the system. nih.gov
Simulation Time 10 - 1000 nsThe duration of the simulated physical process.
Temperature / Pressure 300 K / 1 atmConditions are typically set to mimic standard experimental conditions.
Coordination Number (K⁺) Number of nearest oxygen atoms (from water or anion)Varies based on ion pairing and hydration.
Coordination Distance (K⁺-O) Average distance to nearest oxygen atoms~2.6 - 2.7 Å for polyphosphate oxygen. nih.gov
Mean Residence Time Average time a water molecule spends in the first hydration shellPicoseconds to nanoseconds, indicating the lability of the hydration shell.

Reaction Mechanism Elucidation via Computational Methods (e.g., DFT)

Computational chemistry, and DFT in particular, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For this compound, these methods are primarily used to study its hydrolysis—the cleavage of a P-O-P bond by water—which is a reaction of significant interest.

By mapping the potential energy surface of the reaction, computational chemists can:

Identify Intermediates and Transition States : The calculations can model the step-by-step process of a reaction, such as the nucleophilic attack of a water molecule or hydroxide (B78521) ion on a phosphorus atom. mdpi.com This allows for the characterization of high-energy transition states and transient intermediates. rutgers.edunih.gov For example, in reactions with amino acids, a highly active phosphoryl–carboxyl mixed anhydride (B1165640) intermediate is proposed. mdpi.com

Calculate Activation Energies : The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, can be calculated. nih.govnih.gov This value is directly related to the reaction rate and provides a quantitative understanding of the reaction's feasibility.

Determine Reaction Pathways : DFT studies can compare different possible mechanisms, such as a concerted (single-step) versus a stepwise pathway, to determine the most energetically favorable route. researchgate.net For phosphate hydrolysis, these are typically Sₙ2-type reactions. researchgate.net The role of solvent molecules in stabilizing intermediates or participating directly in proton transfer steps can also be explicitly modeled. nih.gov

These theoretical studies provide a molecular-level picture that complements experimental kinetic data, explaining how factors like pH influence the reaction rate and mechanism. rutgers.edu

Table 3: Energetic Parameters from a DFT Study of a Reaction Step (e.g., Hydrolysis)
ParameterDefinitionSignificance
ΔErxn (Reaction Energy) Energy difference between products and reactants.Indicates if the reaction is exothermic (negative) or endothermic (positive).
ΔG‡ (Activation Free Energy) Free energy difference between the transition state and reactants.Determines the kinetic rate of the reaction; a lower barrier means a faster reaction. nih.gov
Imaginary Frequency Vibrational mode of a transition state.A single imaginary frequency confirms a structure is a true transition state.
Reaction Intermediate A local minimum on the potential energy surface between reactants and products.Represents a short-lived species formed during the reaction. researchgate.net

Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSPR), which correlate a molecule's structural or electronic features with its chemical reactivity. researchgate.net For the trimetaphosphate anion, quantum chemical calculations provide a suite of descriptors that can predict its behavior in chemical reactions.

These reactivity descriptors, derived from the electronic structure, include:

Frontier Molecular Orbitals (HOMO/LUMO) : The energy of the LUMO indicates the ability of a molecule to accept electrons. A lower LUMO energy for [P₃O₉]³⁻ would suggest greater susceptibility to nucleophilic attack. The HOMO energy relates to the ability to donate electrons. researchgate.net

Global Reactivity Descriptors : Parameters like chemical potential (μ), molecular hardness (η), softness (S), and the global electrophilicity index (ω) are calculated from the HOMO and LUMO energies. Hardness (η) measures resistance to change in electron distribution; a "softer" molecule is generally more reactive. The electrophilicity index (ω) quantifies the ability of a species to accept electrons.

Local Reactivity Descriptors (Fukui Functions) : These indices indicate which specific atoms within the molecule are most likely to be involved in a reaction. For the trimetaphosphate anion, Fukui functions can pinpoint the phosphorus atoms as the primary sites for nucleophilic attack and specific oxygen atoms as sites for electrophilic attack or protonation.

By calculating these descriptors for trimetaphosphate and its derivatives or reaction intermediates, a theoretical framework can be built to predict how changes in structure (e.g., substitution) would affect its reactivity without the need for extensive experimentation.

Table 4: Key Computational Descriptors for Structure-Reactivity Analysis
DescriptorFormulaChemical Interpretation for [P₃O₉]³⁻
Ionization Potential (IP) IP ≈ -EHOMOEnergy required to remove an electron; relates to oxidizing ability.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released when an electron is added; relates to reducing ability.
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Represents the "escaping tendency" of electrons from the system.
Molecular Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to deformation of the electron cloud; higher hardness implies lower reactivity.
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the propensity of the molecule to act as an electrophile.

Materials Science Applications of Potassium Trimetaphosphate

Role as a Crosslinking Agent in Polymer Synthesis

Crosslinking is a chemical process that results in the formation of a three-dimensional network structure within a polymer, significantly altering its physical and chemical properties. youtube.com Potassium trimetaphosphate is employed as a crosslinking agent to improve the mechanical strength, thermal stability, and barrier properties of various polymers. mdpi.commdpi.com The crosslinking reaction typically occurs under alkaline conditions, where the trimetaphosphate ring opens and reacts with the hydroxyl groups of the polymer chains, forming distarch phosphate (B84403) or other polymer-phosphate linkages. researchgate.netdntb.gov.ua This process reinforces the natural hydrogen bonds within the polymer matrix with more robust, covalent chemical bonds. researchgate.net

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large amounts of water. researchgate.net The rheological properties of hydrogels, such as their viscosity and viscoelasticity, are critical for their application in areas like 3D bioprinting and tissue engineering. nsf.govnih.gov this compound and its sodium counterpart, sodium trimetaphosphate (STMP), are utilized to control these properties by crosslinking natural polymers like pullulan and gelatin. researchgate.netnih.gov

The concentration of the crosslinking agent plays a crucial role in determining the final properties of the hydrogel. researchgate.net Increasing the concentration of trimetaphosphate generally leads to a higher crosslinking density, resulting in a stronger and more elastic gel. researchgate.net This is evidenced by an increase in the storage modulus (G') and loss modulus (G''), which are measures of the elastic and viscous behavior of the material, respectively. nsf.gov For instance, in the fabrication of pullulan hydrogels crosslinked with STMP, an increase in the crosslinker concentration results in a more densely crosslinked network, leading to enhanced rheological properties. researchgate.net However, there can be a critical concentration beyond which further addition of the crosslinking agent does not significantly alter the rheological properties. researchgate.net The shear-thinning behavior of some trimetaphosphate-crosslinked hydrogels makes them particularly suitable for applications requiring extrusion, such as 3D printing. researchgate.netnih.gov

Table 1: Effect of Crosslinker Concentration on Hydrogel Rheological Properties

Polymer SystemCrosslinking AgentChange in Crosslinker ConcentrationEffect on Storage Modulus (G')Effect on Loss Modulus (G'')
PullulanSodium TrimetaphosphateIncreaseIncreaseIncrease
PEDOT:PSSSodium TrimetaphosphateIncreaseImprovedImproved

Starch, a readily available and biodegradable biopolymer, is often modified to enhance its properties for various industrial applications. nih.govresearchgate.net Chemical modification through crosslinking is a common strategy to overcome the limitations of native starch, such as its poor thermal stability and high water sensitivity. nih.govresearchgate.net this compound is an effective crosslinking agent for starch, leading to the formation of distarch phosphate, a modified starch with improved characteristics. researchgate.netscielo.br

The crosslinking of starch with trimetaphosphate enhances the interaction between starch chains, which in turn restricts the swelling power of the starch granules. scielo.br This modification leads to increased resistance to high temperatures and shear forces. researchgate.net Research on canna starch cross-linked with STMP showed that at certain concentrations, the peak viscosity of the starch paste increased, while the setback (a measure of retrogradation) was reduced for most modified starches. kmutt.ac.th Furthermore, cross-linking with trimetaphosphate has been shown to improve the freeze-thaw stability of starches, a desirable property in many food and material applications. scielo.brkmutt.ac.th The introduction of phosphate crosslinks can also increase the crystallinity of the starch, contributing to its enhanced stability. scielo.br

Table 2: Impact of Trimetaphosphate Crosslinking on Starch Properties

Starch TypeCrosslinking AgentProperty InvestigatedObservation
Canna StarchSodium TrimetaphosphatePeak ViscosityIncreased at optimal concentrations
Canna StarchSodium TrimetaphosphateSetbackLowered in most modified samples
Canna StarchSodium TrimetaphosphateFreeze-Thaw StabilityImproved at certain concentrations
Tigernut StarchSodium TrimetaphosphateSolubility and Swelling PowerLowered
Tigernut StarchSodium TrimetaphosphateCrystallinityEnhanced

Note: This table is a summary of findings from the cited literature. scielo.brkmutt.ac.th

The use of biodegradable polymers for packaging and other film applications is a growing area of research. mdpi.com However, films made from natural polymers like hemicellulose and starch often suffer from poor mechanical strength and high water vapor permeability. mdpi.commdpi.com Crosslinking with agents such as this compound can significantly improve these properties. mdpi.commdpi.com

In a study on hemicellulose films crosslinked with STMP, a notable increase in tensile strength was observed. mdpi.comnih.gov The formation of a crosslinked network enhanced the intermolecular forces within the film, leading to a more rigid and robust material. mdpi.com At an optimal concentration of STMP, the tensile strength of the hemicellulose film was reported to be 118% higher than that of the unmodified film. mdpi.comnih.gov Similarly, starch-based films crosslinked with STMP have shown increased tensile strength and opacity, along with decreased water vapor permeability. mdpi.com This enhancement in mechanical and barrier properties is attributed to the formation of a more compact and dense polymer network due to the crosslinking reaction. mdpi.commdpi.com

Table 3: Mechanical Properties of Trimetaphosphate-Crosslinked Polymeric Films

Polymer FilmCrosslinking AgentSTMP Addition (%)Tensile Strength (MPa)Elastic Modulus (MPa)Elongation at Break (%)
HemicelluloseSodium Trimetaphosphate0~13.8Not specified3.48
HemicelluloseSodium Trimetaphosphate1030.081512Not specified
HemicelluloseSodium Trimetaphosphate20Not specifiedNot specified1.86

Note: Data extracted from a study on hemicellulose films. mdpi.com

Development of Advanced Functional Materials Utilizing Trimetaphosphate

The application of this compound extends to the development of advanced functional materials with tailored properties for specific technological needs. These materials often exhibit enhanced thermal, mechanical, and barrier properties, making them suitable for a range of applications from sustainable packaging to advanced electronics. oaepublish.comdeakin.edu.auox.ac.ukntnu.edu

For instance, the crosslinking of biopolymers with trimetaphosphate can lead to the creation of materials with improved performance for use in potassium-ion batteries. oaepublish.comdeakin.edu.au The development of such advanced materials is crucial for overcoming the challenges associated with current battery technologies, such as anode volume expansion and sluggish kinetics. oaepublish.comdeakin.edu.au By creating more stable and robust polymer networks, trimetaphosphate crosslinking can contribute to the design of next-generation energy storage devices. oaepublish.comdeakin.edu.au Furthermore, the ability to fine-tune the properties of polymers through crosslinking opens up possibilities for creating novel materials for use in sensors, catalysts, and other high-performance applications. ox.ac.uk The versatility of trimetaphosphate as a crosslinking agent makes it a key component in the toolbox of materials scientists working to develop the advanced functional materials of the future. ox.ac.ukidu.ac.id

Advanced Analytical Methodologies for Trimetaphosphate Species

Chromatographic Separation Techniques (e.g., HPLC, Ion Chromatography)

Chromatography is a fundamental technique for separating mixtures into their individual components. ksu.edu.sanih.gov For ionic species like trimetaphosphate, ion chromatography and high-performance liquid chromatography (HPLC) are the most powerful and widely employed methods.

Ion Chromatography (IC)

Ion chromatography is a highly effective technique for the separation and determination of various phosphate (B84403) species, including trimetaphosphate, pyrophosphate, and tripolyphosphate. labrulez.commetrohm.com This method utilizes an ion-exchange column as the stationary phase and an aqueous eluent as the mobile phase to separate anions based on their charge and size. metrohm.com Suppressed conductivity detection is commonly used, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity for the analyte ions. metrohm.com

Gradient elution, where the concentration of the eluent is changed during the analysis, is often employed to achieve optimal separation of a wide range of phosphate species in a single run. metrohm.comspkx.net.cn For instance, a sodium hydroxide (B78521) gradient can be used to elute different polyphosphates from an anion-exchange column. thermofisher.com The combination of a high-capacity column and a hydroxide eluent delivers sensitive and high-resolution separations. thermofisher.com

The successful separation of trimetaphosphate from other phosphates and standard ions in matrices like detergents and fertilizers has been demonstrated using IC. metrohm.com In some applications, online sample treatment, such as using a Dionex InGuard HRP cartridge, can be employed to remove hydrophobic compounds that might interfere with the analysis and damage the analytical column. thermofisher.com

Table 1: Ion Chromatography Conditions for Polyphosphate Analysis

ParameterCondition 1Condition 2
ColumnIonPac® AS11IonPac AS16
EluentSodium hydroxide gradientPotassium hydroxide gradient
DetectionSuppressed ConductivitySuppressed Conductivity
ApplicationSeparation of ortho-, pyro-, trimeta-, tripoly-, and tetrapolyphosphate. thermofisher.comDetermination of polyphosphates in food samples. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

HPLC is another versatile chromatographic technique that can be adapted for the analysis of phosphate species. helixchrom.com While ion chromatography is generally more specific for anions, reverse-phase HPLC can also be utilized, often with specialized columns and mobile phases. sielc.com For the analysis of polar analytes like phosphates, mixed-mode columns that combine reverse-phase and ion-exchange characteristics can be effective. helixchrom.com

The mobile phase composition, including the type of organic solvent (e.g., acetonitrile), buffer, and pH, plays a critical role in the retention and separation of analytes. helixchrom.comsielc.com For instance, potassium phosphate itself can be used as a component of the mobile phase buffer in certain HPLC applications, although care must be taken to prevent its precipitation, which can be incompatible with the system. researchgate.net Isocratic elution (constant mobile phase composition) can be advantageous in overcoming baseline shifts sometimes observed with gradient elution in the analysis of nucleotides like triphosphates. nih.gov

Spectroscopic Quantification Methods

Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte. For the quantification of phosphate species like trimetaphosphate, UV-Visible spectrophotometry is a common and accessible technique.

UV-Visible Spectrophotometry

Direct spectrophotometric determination of trimetaphosphate is not feasible as it does not possess a suitable chromophore. However, it can be quantified indirectly after hydrolysis to orthophosphate. The resulting orthophosphate can then be determined using well-established colorimetric methods, such as the molybdenum blue method. scispace.comresearchgate.net

In this method, orthophosphate reacts with an excess of molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. researchgate.netnih.gov This complex is then reduced by an agent like ascorbic acid or tin(II) chloride to produce a intensely colored "molybdenum blue" complex. scispace.comresearchgate.net The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically at a specific wavelength, typically between 740 nm and 890 nm. scispace.comresearchgate.net The system generally follows the Beer-Lambert law over a specific concentration range, allowing for quantitative analysis. researchgate.netnih.gov

It is important to note that this method determines the total phosphate content after hydrolysis and does not distinguish between different phosphate species. Therefore, prior separation by chromatography is necessary if the concentration of trimetaphosphate specifically is required in a mixture of phosphates.

Table 2: Molybdenum Blue Method for Phosphate Quantification

ParameterDetailsReference
PrincipleFormation of a phosphomolybdate complex followed by reduction to molybdenum blue. scispace.comresearchgate.netnih.gov
ReagentsAmmonium (B1175870) molybdate, reducing agent (e.g., ascorbic acid, tin(II) chloride), sulfuric acid. scispace.comresearchgate.net
Wavelength of Maximum Absorbance (λmax)Typically between 740 nm and 890 nm. scispace.comresearchgate.net
QuantificationBased on a calibration curve of absorbance versus known phosphate concentrations. scispace.com

Comprehensive Multi-Technique Analytical Strategies

For a more definitive and comprehensive analysis of trimetaphosphate, especially in complex matrices, a combination of different analytical techniques is often employed. This multi-technique approach leverages the separation power of chromatography with the high selectivity and sensitivity of modern detectors.

Chromatography Coupled with Mass Spectrometry (MS)

The coupling of a chromatographic system (either HPLC or IC) with a mass spectrometer provides a powerful analytical tool. Mass spectrometry can provide molecular weight and structural information, leading to highly selective and sensitive detection of different polyphosphate species. colby.edu Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of ionic and polar molecules like polyphosphates, allowing them to be transferred into the gas phase for mass analysis. colby.edu

This combination allows for the separation of different phosphate oligomers by chromatography, followed by their unambiguous identification and quantification by mass spectrometry. colby.edu This is particularly advantageous as it can distinguish between different polyphosphate species without the need for pre-separation or the incorporation of UV-absorbing chromophores. colby.edu Direct analysis in real-time mass spectrometry (DART-MS) is another advanced technique that has been used for the rapid quantification of highly polar organophosphorus compounds.

Other Multi-Technique Approaches

Other analytical techniques that can be integrated into a comprehensive strategy include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for the characterization of different phosphate species in solution, providing information about their chemical environment and structure. colby.edu

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte, offering high separation efficiency for phosphate oligomers. colby.edu

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique can be used for the elemental analysis of phosphorus, providing a highly sensitive measure of the total phosphorus content. rsc.org

By combining these advanced analytical methodologies, a complete profile of trimetaphosphate and other phosphate species in a sample can be obtained, providing valuable information for various scientific and industrial purposes.

Potassium Trimetaphosphate in Prebiotic Chemistry and Origins of Life Research

Abiotic Synthesis Pathways and Formation under Primitive Earth Conditions

The availability of reactive phosphorus is considered a critical bottleneck for the origin of life, as the most abundant phosphorus mineral, apatite, is largely insoluble. researchgate.netnih.govnih.gov However, several plausible abiotic pathways have been proposed for the formation of soluble and reactive phosphorus species like trimetaphosphate under conditions thought to have existed on the early Earth.

Volcanic activity is considered a primary source of polyphosphates. nih.govnih.govmdpi.com Experiments simulating magmatic conditions have demonstrated that heating phosphate (B84403) minerals to high temperatures (over 1000 °C) can produce P₄O₁₀, which upon reaction with water, can yield trimetaphosphate and other polyphosphates. nih.govmdpi.com Volcanic fumaroles, such as those on Mount Usu in Japan, have been found to contain polyphosphates in their gaseous condensates, lending support to this hypothesis. nih.gov

Hydrothermal vent systems, both submarine and subaerial, are another proposed environment for trimetaphosphate synthesis. nih.gov Heat flows within rock cracks in these systems can liberate phosphate from apatite by selectively removing calcium, leading to a significant up-concentration of soluble phosphate. researchgate.net Subsequent heating of these phosphate-rich solutions can trigger the formation of trimetaphosphate. researchgate.net

The presence of certain minerals and other prebiotic molecules could have also facilitated the formation of trimetaphosphate. For instance, the meteorite mineral schreibersite ((Fe,Ni)₃P) reacts with water to form various reduced phosphorus species that can be oxidized to produce polyphosphates. nih.govnih.gov It has also been shown that diamidophosphate (B1260613), which can be formed from the reaction of ammonium (B1175870) ions with schreibersite, can generate trimetaphosphate. nih.gov Furthermore, heating ammonium dihydrogen phosphate with urea (B33335) at moderate temperatures (85 to 100 °C) can produce polyphosphates, and the presence of nucleosides in this reaction mixture can yield trimetaphosphate.

Table 1: Plausible Abiotic Synthesis Pathways for Trimetaphosphate

PathwayProposed EnvironmentKey PrecursorsConditionsSupporting Evidence
Volcanic Activity Volcanic fumaroles, magmatic systemsPhosphate minerals (e.g., apatite)High temperatures (>1000 °C) followed by hydrationLaboratory simulations, analysis of volcanic gas condensates nih.govnih.govmdpi.com
Hydrothermal Vents Submarine or subaerial hydrothermal systemsApatite, waterThermal gradients, heating of phosphate-rich solutionsExperimental studies on heat-flow-driven phosphate solubilization researchgate.netnih.gov
Meteorite Mineral Reactions Impact sites, aqueous environmentsSchreibersite, water, ammonium ionsAqueous reaction, potential oxidationLaboratory experiments with schreibersite and diamidophosphate nih.govnih.gov
Urea-Mediated Synthesis Evaporating ponds, terrestrial environmentsAmmonium dihydrogen phosphate, urea, nucleosidesModerate heating (72-100 °C)Laboratory synthesis experiments

Role in Prebiotic Phosphorylation Reactions

Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in modern biology, crucial for energy transfer and the structure of nucleic acids. Potassium trimetaphosphate is a highly effective phosphorylating agent in aqueous solutions under mild, prebiotically plausible conditions. mdpi.comnih.govresearchgate.net

It has been demonstrated to phosphorylate a wide range of prebiotic molecules:

Nucleosides: Trimetaphosphate can phosphorylate nucleosides to form nucleotides, the building blocks of RNA and DNA. nih.govnih.gov Reactions in alkaline aqueous solutions, sometimes in the presence of urea or metal ions like Mg²⁺ and Ni(II), can yield various nucleoside monophosphates (NMPs), diphosphates (NDPs), and even triphosphates (NTPs). mdpi.comnih.govchemrxiv.org Non-aqueous environments, such as formamide (B127407) solutions, have also been shown to promote the phosphorylation of nucleosides by trimetaphosphate, leading to the formation of cyclized nucleotides and nucleoside diphosphates. nih.govfrontiersin.org

Amino Acids: Trimetaphosphate reacts with amino acids to form N-phosphoryl amino acids. nih.govrsc.org This can occur through two main pathways depending on the pH. In acidic conditions, O-phosphorylation can occur, while in alkaline solutions, the amino group of the amino acid attacks the trimetaphosphate ring, leading to N-phosphorylation. nih.govfrontiersin.org

Glycerol (B35011) and Glyceric Acid: As key components of lipids and metabolic pathways, the phosphorylation of glycerol and glyceric acid is a significant step in prebiotic chemistry. Trimetaphosphate has been shown to effectively phosphorylate glycerol in non-aqueous solvents like formamide, with yields significantly enhanced in the presence of silicate (B1173343) minerals. mdpi.comusf.edu Similarly, in alkaline aqueous solutions, trimetaphosphate can phosphorylate glyceric acid to produce a mixture of 2- and 3-phosphoglyceric acids, key intermediates in glycolysis. nasa.govnih.gov

Table 2: Trimetaphosphate-Mediated Phosphorylation of Prebiotic Molecules

MoleculeProduct(s)ConditionsSignificance
Nucleosides Nucleoside monophosphates (NMPs), diphosphates (NDPs), triphosphates (NTPs), cyclic nucleotidesAqueous (alkaline, neutral), non-aqueous (formamide), presence of metal ions or ureaFormation of RNA and DNA precursors nih.govnih.govchemrxiv.org
Amino Acids N-phosphoryl amino acids, O-phosphoryl amino acidsAqueous (acidic or alkaline pH)Activation of amino acids for peptide synthesis nih.govfrontiersin.orgrsc.org
Glycerol Glycerol phosphatesNon-aqueous solvents (e.g., formamide), presence of silicate mineralsFormation of precursors for cell membranes mdpi.comusf.edu
Glyceric Acid 2- and 3-phosphoglyceric acidsAlkaline aqueous solutionFormation of key metabolic intermediates nasa.govnih.gov

Involvement in the Formation of Prebiotic Macromolecules (Peptides, Polynucleotides)

A critical step in the origin of life is the polymerization of simple organic monomers into functional macromolecules. Trimetaphosphate is a potent condensing agent that facilitates the formation of peptide and phosphodiester bonds, the backbones of proteins and nucleic acids, respectively.

Peptide Synthesis: The formation of peptides from amino acids in an aqueous environment is thermodynamically unfavorable. frontiersin.org Trimetaphosphate overcomes this barrier by activating amino acids. researchgate.netnih.gov The process typically involves the formation of an N-phosphoryl amino acid intermediate, which then reacts with another amino acid to form a dipeptide. nih.govmdpi.com This trimetaphosphate-mediated peptide synthesis has been shown to occur over a broad range of temperatures and pH levels, including mild, ambient conditions. nih.govnih.gov Research has demonstrated the formation of various dipeptides and even tripeptides through this mechanism. researchgate.netnih.gov

Cyclic Dipeptide Formation: Trimetaphosphate has also been shown to catalyze the formation of cyclic dipeptides (diketopiperazines). researchgate.netfrontiersin.orgnih.gov These molecules are considered potential peptide precursors and may have acted as catalysts in prebiotic reactions. frontiersin.orgnih.gov The formation of proline-containing cyclic dipeptides from free amino acids in an alkaline aqueous solution with trimetaphosphate has been observed with high yields. researchgate.netnih.gov

Polynucleotide Precursors: Trimetaphosphate plays a crucial role in the synthesis of nucleoside 5'-polyphosphates. nih.govnasa.gov When solutions of nucleoside 5'-phosphates and trimetaphosphate are dried, longer polyphosphate chains are formed. nih.govnasa.gov These activated nucleotides are the direct precursors for the enzymatic synthesis of RNA and DNA in modern biology, suggesting a plausible prebiotic pathway to forming the necessary building blocks for nucleic acid replication. nih.gov

Table 3: Formation of Prebiotic Macromolecules Mediated by Trimetaphosphate

Macromolecule/PrecursorMonomersKey Intermediate(s)ConditionsSignificance
Peptides (e.g., Diglycine) Amino acids (e.g., Glycine)N-phosphoryl amino acid, Cyclic acylphosphoramidate (CAPA)Aqueous solution, broad pH and temperature rangeAbiotic formation of protein precursors nih.govnih.govnih.gov
Cyclic Dipeptides Amino acids (e.g., Proline)Linear dipeptide, N-phosphoryl dipeptideAlkaline aqueous solutionFormation of potential peptide precursors and prebiotic catalysts researchgate.netfrontiersin.orgnih.gov
Nucleoside 5'-polyphosphates Nucleoside 5'-phosphates-Drying conditions, presence of Mg²⁺Synthesis of activated precursors for polynucleotide formation nih.govnasa.gov

Catalysis in Prebiotic Chemical Evolution

Beyond acting as a reactant in phosphorylation and condensation reactions, trimetaphosphate also exhibits catalytic properties that are relevant to prebiotic chemical evolution. Its ability to facilitate reactions under a wide range of conditions, including mild temperatures and neutral pH, suggests it could have played a significant role in making prebiotic synthesis more efficient and widespread on the early Earth. frontiersin.orgnih.gov

Trimetaphosphate can be considered a catalyst in the sense that it lowers the energy barrier for condensation reactions that are otherwise thermodynamically unfavorable in water. researchgate.net For example, in the synthesis of cyclic dipeptides, trimetaphosphate promotes the initial formation of the linear dipeptide, which then cyclizes. researchgate.netfrontiersin.org This catalytic role extends to broadening the environmental conditions under which peptide synthesis can occur, moving it from harsh environments (e.g., near-boiling temperatures, extreme pH) to more benign, aqueous settings. nih.gov

The presence of minerals and clays (B1170129) can further enhance the catalytic activity associated with trimetaphosphate. nih.govfrontiersin.org Positively charged mineral surfaces can adsorb negatively charged phosphates and phosphate esters, creating a localized environment that promotes polymerization. nih.govfrontiersin.org

Theories of Chemical Evolution Involving Cyclic Phosphates

The unique reactivity of cyclic phosphates like trimetaphosphate has led to their incorporation into several theories of chemical evolution. These theories often address the "phosphorus problem" – the low solubility and reactivity of the primary phosphorus mineral, apatite. gatech.edu The abiotic synthesis of trimetaphosphate provides a plausible solution to this problem, making reactive phosphorus available for the synthesis of life's building blocks. gatech.edu

One of the most prominent theories where cyclic phosphates play a crucial role is the RNA World hypothesis . nih.govffame.orgnih.gov This hypothesis posits that RNA, not DNA, was the primary genetic material in early life, capable of both storing information and catalyzing chemical reactions. A key challenge for this hypothesis is the prebiotic synthesis of RNA's building blocks, the ribonucleoside triphosphates (rNTPs). chemrxiv.org Trimetaphosphate provides a plausible prebiotic route to these activated nucleotides through the phosphorylation of nucleosides. chemrxiv.orgnih.gov The demonstration that trimetaphosphate can produce rNTPs under mild conditions, which can then be used by polymerase ribozymes to synthesize RNA, provides a critical link between prebiotic chemistry and the emergence of a self-replicating RNA system. chemrxiv.org

Broader theories on the origin of life also emphasize the central role of phosphorus. It is hypothesized that large, water-soluble cyclic metaphosphates could have formed mineral scaffolds in primordial seas, providing a template for the organization and sequestration of other prebiotic molecules, ultimately leading to self-replicating systems. nih.gov The ability of trimetaphosphate to drive the synthesis of both peptides and nucleotide precursors suggests a potential co-evolution of these two fundamental classes of biomolecules, a key aspect of many origin of life models. researchgate.net The concurrent formation and interaction of these molecules, facilitated by cyclic phosphates, could have set the stage for the emergence of the complex interplay between nucleic acids and proteins that characterizes all life today.

Interactions of Potassium Trimetaphosphate in Complex Chemical Systems

Chelation and Complexation Behavior with Metal Ions

Potassium trimetaphosphate demonstrates significant chelation and complexation with various metal ions, influencing their solubility and reactivity. The cyclic structure of the trimetaphosphate anion allows it to act as a multidentate ligand, forming stable complexes with metal cations.

Research indicates that potassium metaphosphate can form soluble complexes with calcium and magnesium cations. google.com The interaction between phosphate (B84403) groups and metal ions such as Li⁺, Na⁺, K⁺, Be²⁺, Mg²⁺, and Ca²⁺ has been studied, revealing that the energy of formation for these complexes varies with the metal ion, following the trend Be²⁺ > Mg²⁺ > Ca²⁺ > Li⁺ > Na⁺ > K⁺ for isostructural complexes. nih.gov This suggests that divalent cations generally form more stable complexes with phosphates than monovalent cations.

The stability of complexes formed between the trimetaphosphate anion and rare earth metal ions has been quantified, showing an increase in stability from Lanthanum (La³⁺) to Lutetium (Lu³⁺). nih.gov This trend highlights the effect of ionic radius and charge density on the strength of the complex.

Stability Constants (β) of Rare Earth Metal Ion Complexes with Trimetaphosphoric Acid
Rare Earth Metal IonStability Constant (β)
La³⁺3.82
Lu³⁺7.76

Data sourced from a study conducted at a temperature of 20°C and an ionic strength of μ = 0.1. nih.gov

The trimetaphosphate anion can function as a bi- or tridentate ligand, coordinating with transition metal ions. wikipedia.org The formation of these complexes is a key aspect of its chemical behavior, influencing processes where metal ion activity is a critical factor. The ability of multidentate ligands to form more stable metal complexes compared to similar monodentate ligands is known as the chelate effect. du.edu.egchemguide.co.uk

Interactions with Organic Molecules and Biomolecules

This compound plays a significant role in the phosphorylation of organic molecules and biomolecules, a fundamental process in prebiotic chemistry and contemporary biochemistry. It can act as a phosphorylating agent, transferring a phosphate group to nucleophiles such as amino acids and alcohols.

In aqueous solutions, trimetaphosphate can facilitate the formation of peptides from amino acids. nih.govnih.gov Studies have shown that it can activate amino acids by forming a highly active phosphoryl-carboxyl mixed anhydride (B1165640) intermediate, which then reacts to form peptide bonds. mdpi.com This process is influenced by factors such as pH and temperature. nih.gov For instance, trimetaphosphate has been shown to activate prebiotic peptide synthesis across a wide range of temperatures and pH levels. nih.gov

Trimetaphosphate is also capable of phosphorylating other biomolecules. For example, it can react with glycerol (B35011) in non-aqueous solvents to produce phosphorylated derivatives. mdpi.com This reaction is enhanced in the presence of silicates like quartz sand and kaolinite (B1170537) clay. mdpi.com The phosphorylation of amino acids by trimetaphosphate can occur through both O-phosphorylation (on hydroxyl groups) and N-phosphorylation (on amino groups), depending on the reaction conditions. nih.gov

The interaction with biomolecules is not limited to synthesis; trimetaphosphate can also influence the stability of existing bonds. It has been noted to have a stabilizing effect on peptide bonds, likely by increasing the hydrogen interaction of the amide proton with the lone pair electrons on the phosphate oxygen. nih.gov

Influence on Abiotic Mineralization Processes

This compound can influence abiotic mineralization processes, particularly those involving the formation of phosphate minerals. Its ability to complex with metal ions like calcium can affect the nucleation and growth of mineral phases such as apatite.

In the context of biomineralization, potassium has been identified as being involved in the process of dentin mineralization, which involves the formation of apatite. researchgate.net Studies on the synthesis of calcium-potassium-phosphate composites show that potassium hydroxide (B78521) is used in the precipitation process to form these materials from calcium phosphate solutions. upnjatim.ac.id This indicates an interaction where potassium ions are incorporated into or influence the formation of calcium phosphate structures.

The precipitation of calcium phosphate is a complex process that can result in various forms, including dicalcium phosphate and hydroxyapatite, depending on conditions like pH, temperature, and the molar ratio of calcium to phosphorus. deswater.commdpi.com By forming soluble complexes with calcium, this compound can modulate the concentration of free calcium ions in solution, thereby influencing the kinetics of precipitation and the type of mineral phase that forms. google.com For example, the formation of potassium-substituted lead fluorapatite (B74983) has been achieved through solid-state reactions involving potassium carbonate, demonstrating the integration of potassium into apatite-like structures. nih.gov

Behavior in Aqueous and Non-Aqueous Environments

The chemical behavior of this compound is highly dependent on the solvent environment. Its stability, reactivity, and interaction mechanisms differ significantly between aqueous and non-aqueous systems.

In aqueous solutions, the trimetaphosphate anion is subject to hydrolysis, where the cyclic structure is cleaved to form linear polyphosphates and eventually orthophosphate. The rate of this hydrolysis is influenced by factors such as pH and temperature. acs.orge3s-conferences.org For instance, the hydrolysis of the complex Trans-K[Cr(ox)₂(H₂O)₂]·3H₂O has been shown to be pH-dependent. researchgate.net The reactivity of trimetaphosphate in aqueous solutions is central to its role in prebiotic peptide synthesis, with reactions being carried out at various pH levels and temperatures to optimize product yields. nih.govmdpi.com

In non-aqueous environments, this compound can exhibit different reactivity. Studies have shown that it can effectively phosphorylate glycerol in non-aqueous solvents such as formamide (B127407) and a eutectic solvent composed of choline (B1196258) chloride and glycerol. mdpi.com In these environments, yields of phosphorylated products can be significantly high, especially in the presence of silicate (B1173343) minerals. mdpi.com The use of non-aqueous solvents can be advantageous for phosphorylation reactions as it can prevent the competing hydrolysis of the trimetaphosphate ring. The solubility and reactivity of salts like this compound are dictated by the properties of the non-aqueous solvent, such as its polarity and dielectric constant. bhu.ac.invpscience.org

The table below summarizes the effect of the environment on the primary reactions of this compound.

Behavior of this compound in Different Environments
EnvironmentPrimary Behavior/ReactionInfluencing FactorsExample Products
Aqueous Solution (Acidic/Neutral)Hydrolysis, Peptide SynthesispH, TemperatureLinear polyphosphates, Peptides, Phosphorylated amino acids
Aqueous Solution (Alkaline)Peptide Synthesis, Complexation with Metal IonspH, Metal Ion ConcentrationPeptides, Metal-phosphate complexes
Non-Aqueous Solvent (e.g., Formamide)Phosphorylation of Organic MoleculesSolvent Type, Presence of Catalysts (e.g., Silicates)Glycerol phosphate

Future Research Directions and Emerging Paradigms in Potassium Trimetaphosphate Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Production

The conventional synthesis of potassium trimetaphosphate often involves high-temperature condensation reactions, which can be energy-intensive. Future research is increasingly focused on developing novel, more sustainable synthetic pathways that offer greater control over product purity and morphology.

Mechanochemical Synthesis: A promising green chemistry approach involves the mechanochemical activation of phosphate (B84403) precursors. This solvent-free method utilizes mechanical force to induce chemical reactions, potentially lowering the energy requirements and reducing waste compared to traditional thermal methods. Research into the mechanochemical synthesis of various phosphates suggests its applicability to this compound production. nsf.gov

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. youtube.comyoutube.comthieme-connect.depolimi.it The adaptation of flow synthesis to the production of this compound could enable scalable and highly controlled manufacturing. This methodology is particularly advantageous for managing exothermic reactions and handling reactive intermediates.

Biocatalytic and Biomimetic Approaches: Nature provides sophisticated examples of phosphate transfer reactions catalyzed by enzymes. Exploring enzymatic or biomimetic systems for the synthesis of cyclic polyphosphates like trimetaphosphate presents a frontier in sustainable chemistry. nih.govmdpi.comnih.gov Polyphosphate kinases, for instance, are involved in the synthesis and degradation of linear polyphosphates and could inspire the design of catalysts for cyclic phosphate synthesis. nih.gov

Synthetic PathwayAdvantagesResearch Focus
Mechanochemical Synthesis Solvent-free, reduced energy consumption, potential for novel polymorphs.Optimization of milling parameters, in-situ reaction monitoring.
Flow Chemistry Precise control, scalability, improved safety, higher purity.Reactor design, integration of purification steps, kinetic studies.
Biocatalytic/Biomimetic High selectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering, development of synthetic catalysts.

Advanced Characterization of Transient Intermediates

Understanding the reaction mechanisms of this compound hinges on the ability to detect and characterize short-lived, transient intermediates. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to elucidate these fleeting species.

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can provide invaluable information on the electronic structure and kinetics of intermediates formed during photochemical or rapid chemical reactions involving trimetaphosphate. nsf.govresearchgate.netnih.govprinceton.eduresearchgate.net By monitoring the absorption changes on femtosecond to millisecond timescales, the formation and decay of reactive species can be directly observed.

Advanced NMR and Mass Spectrometry: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for studying the reaction of trimetaphosphate with nucleophiles. youtube.compolimi.itnih.govnih.govresearchgate.net Future advancements may involve the use of cryo-spectroscopy to trap and characterize thermally sensitive intermediates. nih.gov Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) coupled with tandem MS, can help identify and structurally characterize reaction intermediates in complex mixtures. nih.govrsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for predicting the structures, energies, and spectroscopic properties of transient intermediates and transition states. researchgate.netnih.govpku.edu.cn These computational studies can guide experimental efforts and provide a detailed atomistic picture of reaction pathways. ethz.chpnnl.govunsw.edu.aunih.gov For example, DFT calculations can help to rationalize the regioselectivity of nucleophilic attack on the trimetaphosphate ring. researchgate.net

Key transient intermediates in trimetaphosphate reactions include N-triphosphoramidates and cyclic acylphosphoramidates, which have been proposed in prebiotic peptide synthesis. nih.govresearchgate.net

Elucidation of Complex Reaction Networks in Diverse Environments

The reactivity of this compound is highly dependent on the reaction environment, including the solvent, pH, and the presence of catalysts or other reactive species. A deeper understanding of its complex reaction networks in diverse environments is crucial for harnessing its full synthetic potential.

Aqueous and Non-Aqueous Media: While much of the research on trimetaphosphate has been conducted in aqueous solutions, particularly in the context of prebiotic chemistry, its reactivity in non-aqueous organic solvents is less explored. mdpi.comresearchgate.net Future studies should focus on systematically investigating its reaction kinetics and mechanisms in a wider range of solvents to expand its utility in organic synthesis. mdpi.com

Industrial and Synthetic Applications: Beyond its role in prebiotic chemistry, this compound is a versatile phosphorylating agent. rsc.org Elucidating its reaction networks in industrially relevant processes, such as polymer crosslinking and the synthesis of specialty chemicals, is an area ripe for exploration. sigmaaldrich.com For instance, its use as a crosslinking agent for biopolymers like starch is an active area of research. nih.govsigmaaldrich.com

Catalytic Systems: The interaction of this compound with various catalysts, including metal ions and organocatalysts, can lead to novel reaction pathways and enhanced reactivity. Investigating these catalytic systems will be key to developing new synthetic methodologies.

Rational Design of Trimetaphosphate-Based Functional Materials

The unique cyclic structure of the trimetaphosphate anion makes it an attractive building block for the rational design of novel functional materials with tailored properties.

Metal-Organic Frameworks (MOFs): Trimetaphosphate can serve as an inorganic linker in the construction of novel MOFs. pnnl.govresearchgate.netwikipedia.orgresearchgate.net The rational design of such materials could lead to porous frameworks with applications in gas storage, separation, and catalysis. The geometry and charge of the trimetaphosphate anion can be exploited to control the topology and functionality of the resulting MOF.

Inorganic-Organic Hybrid Materials: The reactivity of the P-O-P bonds in the trimetaphosphate ring allows for its incorporation into inorganic-organic hybrid polymers. youtube.commdpi.comprinceton.edursc.orgalliednutrients.com By functionalizing the trimetaphosphate unit, materials with tunable properties such as thermal stability, conductivity, and biocompatibility can be designed.

Controlled-Release Systems: this compound and its derivatives can be utilized in the development of controlled-release fertilizers. nih.govresearchgate.netalliednutrients.comjeeng.net The slow hydrolysis of the polyphosphate chain can provide a sustained release of essential nutrients like potassium and phosphorus to plants. Further research into polymer coatings and composite materials incorporating trimetaphosphate could lead to more efficient and environmentally friendly agricultural products.

Biomaterials for Drug Delivery: The biocompatibility of phosphates makes trimetaphosphate an interesting candidate for the development of biomaterials. Crosslinked polymer networks based on trimetaphosphate could be designed as matrices for the controlled delivery of drugs. nih.govnih.govsigmaaldrich.commdpi.commdpi.com

Material ClassDesign PrinciplePotential Applications
Metal-Organic Frameworks (MOFs) Trimetaphosphate as an inorganic linker.Gas storage, catalysis, separation.
Inorganic-Organic Hybrids Covalent incorporation of trimetaphosphate into polymer chains.High-performance polymers, coatings.
Controlled-Release Fertilizers Slow hydrolysis of the polyphosphate structure.Sustainable agriculture.
Biomaterials Crosslinking of biocompatible polymers.Drug delivery, tissue engineering.

Deeper Mechanistic Insights into its Role in Chemical Evolution

The role of trimetaphosphate as a phosphorylating agent in prebiotic chemistry is a significant area of research, with implications for understanding the origin of life. nih.govresearchgate.netresearchgate.netmdpi.com Deeper mechanistic insights into these processes are continually being sought through a combination of experimental and computational approaches.

Prebiotic Peptide and Nucleotide Synthesis: Trimetaphosphate has been shown to facilitate the condensation of amino acids to form peptides and the phosphorylation of nucleosides to form nucleotides under plausible prebiotic conditions. rsc.orgnih.govresearchgate.netnih.gov Future research will focus on elucidating the detailed reaction mechanisms, including the role of mineral surfaces and wet-dry cycles in promoting these reactions. nih.gov

Ab Initio Computational Studies: High-level quantum mechanical calculations can provide a detailed understanding of the potential energy surfaces for trimetaphosphate-mediated reactions. These studies can help to identify the most likely reaction pathways and the structures of key transition states, offering insights that are difficult to obtain through experiments alone.

Systems Chemistry Approaches: Understanding the emergence of complex biomolecules requires a shift from studying individual reactions to analyzing complex reaction networks. Future research will likely involve systems chemistry approaches to model how trimetaphosphate interacts with a variety of prebiotic molecules to form the building blocks of life.

The continued exploration of this compound chemistry promises to yield not only a deeper understanding of fundamental chemical processes but also the development of new technologies with broad societal impact.

Q & A

Q. What are the established methods for synthesizing potassium trimetaphosphate in laboratory settings?

this compound (K-TMP) can be synthesized via thermal polymerization of potassium dihydrogen phosphate (KH₂PO₄) at elevated temperatures. Evidence from analogous metaphosphate synthesis (e.g., sodium trimetaphosphate) suggests that controlled dehydration and cyclization under inert atmospheres (e.g., nitrogen) at 400–600°C yield cyclic trimetaphosphate structures . For lab-scale preparation, precise stoichiometric ratios of precursors (e.g., KH₂PO₄ and K₂HPO₄) and slow cooling rates are critical to minimize linear polyphosphate byproducts.

Q. Which analytical techniques are most effective for characterizing the structural properties of this compound?

Key methods include:

  • Ion Chromatography with Conductivity Detection : Separates and quantifies cyclic trimetaphosphate from ortho-, pyro-, and polyphosphates using anion-exchange columns and potassium hydroxide eluents .
  • ³¹P Nuclear Magnetic Resonance (NMR) : Distinguishes cyclic K-TMP (δ ≈ −20 ppm) from linear phosphates based on unique chemical shifts .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies P–O–P ring vibrations (∼1,250 cm⁻¹) and cyclic structure signatures .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (NIOSH-approved) is required if dust/aerosols are generated .
  • Engineering Controls : Use fume hoods for weighing and reactions. Ensure emergency eyewash stations and showers are accessible .
  • Hygiene Practices : Avoid ingestion/inhalation; wash hands after handling. Store separately from acids to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in enhancing enzymatic or chemical synthesis processes, such as AMP production?

  • Experimental Design : Use magnesium ions as co-factors in reactions involving adenosine and K-TMP. Vary Mg²⁺ concentrations (0–10 mM) while keeping K-TMP constant to assess catalytic effects on AMP yield .
  • Methodology : Monitor reaction kinetics via HPLC or UV-spectroscopy. Control pH (∼8.5–9.5) to stabilize the trimetaphosphate ring and optimize nucleophilic attack by adenosine .

Q. What methodologies are recommended for evaluating the efficacy of this compound in dental remineralization studies, and how should conflicting data on concentration effects be addressed?

  • In Vitro Models : Use pH-cycling regimes (demineralization at pH 4.5, remineralization at pH 7.0) on bovine enamel. Assess mineral recovery via transverse microradiography or microhardness tests .
  • Addressing Contradictions : Conflicting results (e.g., optimal K-TMP/fluoride ratios) may arise from varying salivary flow rates or substrate porosity. Replicate studies under standardized conditions (e.g., artificial saliva composition) and apply statistical models (ANOVA with post-hoc tests) to isolate variable effects .

Q. In polymer cross-linking applications, what experimental approaches optimize the modification process when using this compound?

  • Optimization Strategies :
  • Single-Factor Experiments : Test reaction time (2–8 hrs), pH (5.0–8.0), and K-TMP concentration (5–20% w/w) to maximize cross-linking efficiency in starch films .
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. Measure tensile strength and phase transition temperatures (DSC) to validate optimal conditions (e.g., 5.8 hrs, pH 6.8, 18% K-TMP) .
    • Characterization : Confirm cross-linking via FTIR (new P–O–C bonds) and SEM to assess structural homogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.